Cas no 2228446-56-6 (5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid)

5-2-(Methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a thiazole-oxazole core with a methoxymethyl substituent and a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other derivatives for targeted biological activity. The thiazole and oxazole rings contribute to its potential as a pharmacophore, often associated with antimicrobial, anti-inflammatory, or kinase inhibitory properties. Its well-defined molecular architecture makes it a valuable intermediate for the development of novel bioactive compounds. Suitable for controlled reactions under standard laboratory conditions.
5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid structure
2228446-56-6 structure
Product Name:5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid
CAS No:2228446-56-6
MF:C9H8N2O4S
MW:240.235820770264
CID:6508622
PubChem ID:165723150
Update Time:2025-10-29

5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid
    • 2228446-56-6
    • EN300-1758797
    • 5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carboxylic acid
    • Inchi: 1S/C9H8N2O4S/c1-14-3-8-10-6(4-16-8)7-2-5(9(12)13)11-15-7/h2,4H,3H2,1H3,(H,12,13)
    • InChI Key: RNJZFCDSJYIJBW-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC(C(=O)O)=NO2)N=C1COC

Computed Properties

  • Exact Mass: 240.02047791g/mol
  • Monoisotopic Mass: 240.02047791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 114Ų

5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid Pricemore >>

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Additional information on 5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid

5-2-(Methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 2228446-56-6, known as 5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiazole ring and an oxazole ring, both of which are heterocyclic aromatic systems. The presence of these rings contributes to the compound's stability and reactivity, making it a valuable substrate for various chemical transformations.

The synthesis of 5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid involves a series of carefully designed reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the thiazole ring. This approach not only reduces reaction time but also minimizes the formation of by-products, ensuring a more efficient process.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The oxazole ring is known to exhibit significant biological activity, particularly in anti-inflammatory and antitumor studies. Recent findings suggest that derivatives of this compound may possess potent inhibitory effects on specific enzymes involved in inflammatory pathways. These results have sparked interest in further exploring its therapeutic potential.

In addition to its pharmacological applications, 5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2-oxazole-3-carboxylic acid has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a candidate for use in catalysis and sensor technology. Researchers have demonstrated that incorporating this compound into metalloporphyrin frameworks can enhance catalytic activity for reactions such as CO₂ reduction.

The structural versatility of this compound also lends itself to applications in organic electronics. The conjugated system formed by the thiazole and oxazole rings facilitates electron delocalization, which is advantageous for designing materials with tailored electronic properties. Recent studies have investigated its use in organic field-effect transistors (OFETs), where it has shown potential for improving device performance.

From an environmental perspective, the synthesis and application of 5-2-(methoxymethyl)-1,3-thiazol-4-yl-1,2 oxazole 3 carboxylic acid align with green chemistry principles. Efforts are being made to develop eco-friendly synthesis routes that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic systems are being explored to enhance sustainability.

In conclusion, CAS No 2228446 56 6 represents a multifaceted compound with diverse applications across chemistry and related disciplines. Its unique structure provides a foundation for innovative research directions, from drug development to materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic and industrial frontiers.

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